molecular formula C10H17NO4S B6779202 N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-1-(oxolan-2-yl)methanesulfonamide

N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-1-(oxolan-2-yl)methanesulfonamide

Cat. No.: B6779202
M. Wt: 247.31 g/mol
InChI Key: NDCALPHLUVZFTN-XWJSGITJSA-N
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Description

N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-1-(oxolan-2-yl)methanesulfonamide is a complex organic compound characterized by its unique bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Properties

IUPAC Name

N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-1-(oxolan-2-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4S/c12-16(13,6-7-2-1-3-15-7)11-10-8-4-14-5-9(8)10/h7-11H,1-6H2/t7?,8-,9+,10?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCALPHLUVZFTN-XWJSGITJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CS(=O)(=O)NC2C3C2COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)CS(=O)(=O)NC2[C@H]3[C@@H]2COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-1-(oxolan-2-yl)methanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach includes the formation of the oxabicyclohexane core through a cyclization reaction, followed by the introduction of the oxolan-2-yl group via nucleophilic substitution. The final step involves the sulfonamide formation through the reaction of the intermediate with methanesulfonyl chloride under basic conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclization, continuous flow systems for efficient nucleophilic substitution, and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxabicyclohexane ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The oxolan-2-yl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-1-(oxolan-2-yl)methanesulfonamide has several applications in scientific research:

    Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-1-(oxolan-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The oxabicyclohexane core and the sulfonamide group are crucial for binding to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

  • N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-1-(oxolan-2-yl)acetamide
  • N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-1-(oxolan-2-yl)carbamate

Comparison: Compared to these similar compounds, N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-1-(oxolan-2-yl)methanesulfonamide exhibits unique properties due to the presence of the sulfonamide group. This group enhances its solubility and reactivity, making it a more versatile intermediate in synthetic chemistry and a potentially more potent bioactive molecule in medicinal chemistry.

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